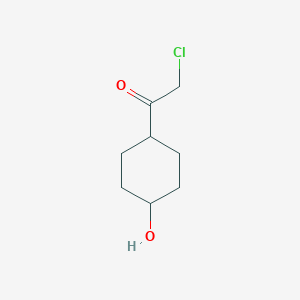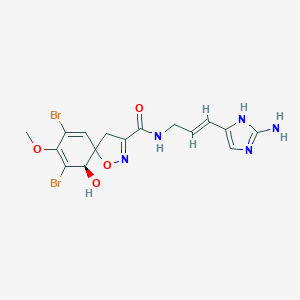
Aplysinamisine I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplysinamisine I is a natural product that is found in marine sponges. The compound has been shown to have promising anticancer properties, making it an interesting target for scientific research.
Mecanismo De Acción
The mechanism of action of Aplysinamisine I is not fully understood, but it is thought to involve the inhibition of microtubule polymerization. Microtubules are important structures in cells that are involved in cell division. By inhibiting microtubule polymerization, Aplysinamisine I could prevent cancer cells from dividing and growing.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer activity, Aplysinamisine I has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation. This suggests that Aplysinamisine I could have potential as an anti-inflammatory agent. In addition, the compound has been shown to have antibacterial activity against several strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Aplysinamisine I is that it is a natural product, which means that it is likely to have fewer side effects than synthetic drugs. In addition, the compound has been shown to be relatively stable, which makes it easier to work with in lab experiments. However, one limitation of Aplysinamisine I is that it is difficult to obtain in large quantities, which could limit its use in drug development.
Direcciones Futuras
There are several future directions for research on Aplysinamisine I. One area of interest is the development of analogs of the compound that could have improved anticancer activity. Another area of interest is the investigation of the compound's mechanism of action in more detail. Finally, researchers could explore the potential of Aplysinamisine I as an anti-inflammatory agent or as an antibacterial agent.
Aplicaciones Científicas De Investigación
Aplysinamisine I has been the subject of numerous scientific studies due to its potential anticancer activity. The compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. These findings suggest that Aplysinamisine I could be a promising lead compound for the development of new anticancer drugs.
Propiedades
Número CAS |
150417-67-7 |
|---|---|
Nombre del producto |
Aplysinamisine I |
Fórmula molecular |
C16H17Br2N5O4 |
Peso molecular |
503.1 g/mol |
Nombre IUPAC |
(6R)-N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2+/t13-,16?/m0/s1 |
Clave InChI |
RPBHRSIJJYCYKG-KFALPHBMSA-N |
SMILES isomérico |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NC/C=C/C3=CN=C(N3)N)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
SMILES canónico |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
Sinónimos |
aplysinamisine I aplysinamisine-I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



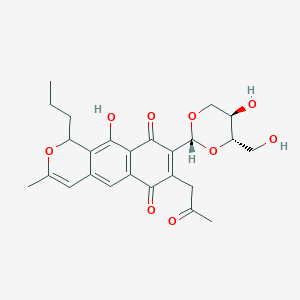
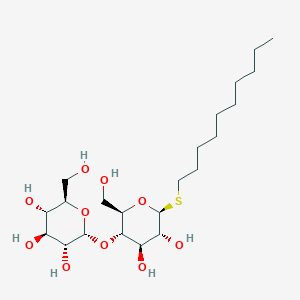
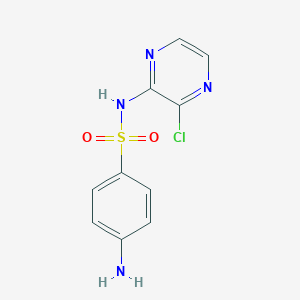
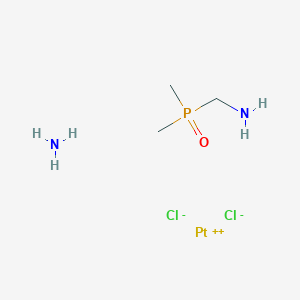
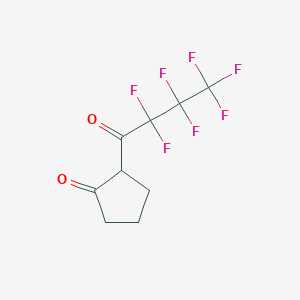
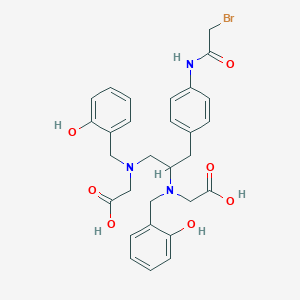
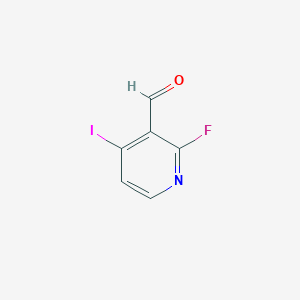
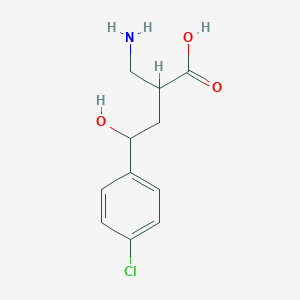
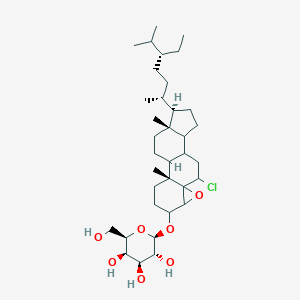
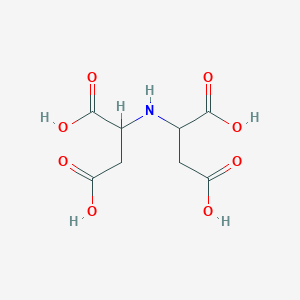
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
